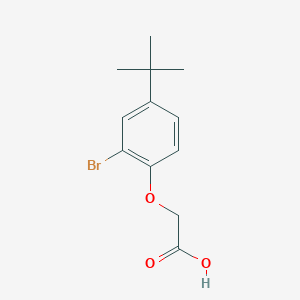

(2-Bromo-4-tert-butylphenoxy)acetic acid

Description

Contextualization of Phenoxyacetic Acid Derivatives within Organic Synthesis and Medicinal Chemistry

Phenoxyacetic acids are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. nih.govwikipedia.org This structural motif is a cornerstone in the synthesis of a wide array of more complex molecules. In medicinal chemistry, phenoxyacetic acid derivatives have a rich history, forming the backbone of many therapeutic agents. nih.gov Their ability to mimic natural plant growth hormones, known as auxins, has also led to their extensive use as herbicides. mdpi.comnih.gov The versatility of the phenoxyacetic acid scaffold allows for diverse chemical modifications, enabling the fine-tuning of their biological and chemical properties. nih.govnih.gov

Significance of Halogenated and Alkyl-Substituted Phenoxyacetic Acid Scaffolds

The introduction of halogen atoms and alkyl groups onto the phenoxyacetic acid framework significantly influences the molecule's properties. Halogenation, particularly with chlorine or bromine, can alter the electronic distribution within the aromatic ring, impacting the compound's reactivity and biological activity. nih.govnih.gov Studies have shown that the position and number of halogen substituents can dictate the compound's herbicidal efficacy and even its potential toxicity. nih.govnih.gov

Similarly, the presence of alkyl groups, such as the tert-butyl group, can have a profound effect. The bulky nature of the tert-butyl group can introduce steric hindrance, influencing how the molecule interacts with biological targets. nih.gov This steric bulk can also enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. The combination of both halogen and alkyl substituents, as seen in (2-Bromo-4-tert-butylphenoxy)acetic acid, creates a unique chemical entity with a distinct set of properties ripe for exploration.

Rationale and Academic Importance of Investigating this compound

The specific arrangement of a bromine atom at the ortho position and a tert-butyl group at the para position of the phenoxy ring in this compound presents a compelling case for detailed scientific inquiry. This substitution pattern is not as commonly studied as other chlorinated derivatives like 2,4-D, making it a novel area of research. aaem.pl Understanding the interplay between the electronic effects of the bromine atom and the steric influence of the tert-butyl group is crucial for predicting the compound's behavior in chemical reactions and biological systems.

The academic importance of investigating this compound lies in its potential to serve as a building block for the synthesis of new materials and potential drug candidates. clearsynth.com By studying its reactivity and exploring its biological activity, researchers can unlock new avenues for the development of targeted therapies or specialized chemical products. Its structural similarity to known bioactive molecules suggests that it could exhibit interesting pharmacological properties, warranting further investigation.

Chemical Properties and Synthesis

A comprehensive understanding of a compound's chemical properties and synthesis is fundamental to its application in research.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 117947-05-4 |

| Molecular Formula | C12H15BrO3 |

| Molecular Weight | 287.15 g/mol |

Data sourced from Santa Cruz Biotechnology scbt.com

Synthesis

The synthesis of this compound typically involves a Williamson ether synthesis. This reaction begins with the bromination of 4-tert-butylphenol (B1678320) to produce 2-bromo-4-tert-butylphenol. Subsequently, the resulting phenol (B47542) is reacted with an ester of chloroacetic acid, such as tert-butyl bromoacetate (B1195939), in the presence of a base. google.comgoogle.com The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. chemicalbook.com

Research and Applications

While research specifically focused on this compound is still emerging, the broader class of phenoxyacetic acid derivatives has been extensively studied, providing a framework for potential applications.

Research Findings

Studies on related halogenated and alkyl-substituted phenoxyacetic acids have revealed a range of biological activities. For instance, certain derivatives have been investigated for their potential as:

Antimicrobial agents: Some phenoxyacetic acid derivatives have shown activity against various bacterial and fungal strains. nih.govresearchgate.net

Anti-inflammatory agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted research into their potential as COX-2 inhibitors. mdpi.com

Anticancer agents: Certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines. researchgate.net

Herbicides: The foundational application of phenoxyacetic acids as herbicides continues to be an active area of research, with a focus on developing more selective and environmentally benign compounds. mdpi.comnih.gov

The unique substitution pattern of this compound suggests that it may possess a distinct biological activity profile compared to its more well-studied relatives. Further research is necessary to fully elucidate its potential in these and other areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-tert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNXDLJWFAAMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325353 | |

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-05-4 | |

| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Tert Butylphenoxy Acetic Acid

Established Synthetic Routes to the Phenoxyacetic Acid Core Structure

The formation of the phenoxyacetic acid core is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenoxide with an α-haloacetic acid or its ester derivative. The general scheme for this synthesis begins with the deprotonation of a phenol (B47542) using a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of an alkyl halide, such as ethyl bromoacetate (B1195939) or sodium chloroacetate (B1199739).

A general procedure for the synthesis of phenoxyacetic acid derivatives involves dissolving the corresponding phenol in a suitable solvent, such as a mixture of ethanol (B145695) and water, and treating it with a base like sodium hydroxide (B78521). scbt.com After the formation of the sodium phenoxide, a solution of sodium chloroacetate is added, and the mixture is refluxed for several hours. scbt.com Acidification of the reaction mixture then precipitates the desired phenoxyacetic acid. scbt.com

Alternatively, the reaction can be carried out using an ester of a haloacetic acid, such as ethyl bromoacetate, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). google.com This reaction typically proceeds by stirring the mixture for several hours. google.com The resulting phenoxyacetate (B1228835) ester is then hydrolyzed, usually under basic conditions (e.g., with sodium hydroxide in a mixture of methanol (B129727) and water) followed by acidification, to yield the final phenoxyacetic acid. google.com

Strategies for Regioselective Ortho-Bromination of Phenolic Precursors

The regioselective introduction of a bromine atom at the ortho position to the hydroxyl group on the phenol ring is a critical step in the synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid. The starting material for this step is 4-tert-butylphenol (B1678320). Direct bromination of 4-tert-butylphenol can lead to a mixture of ortho- and poly-brominated products. Therefore, controlling the regioselectivity is paramount.

A reported method for the selective ortho-bromination of 4-tert-butylphenol involves the dropwise addition of a solution of bromine in chloroform (B151607) to a solution of 4-tert-butylphenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride at 0°C under a nitrogen atmosphere. The reaction proceeds until a slight red coloration persists, indicating a slight excess of bromine. The reaction mixture is then purged with nitrogen to remove any remaining bromine. This procedure has been reported to yield 2-bromo-4-(tert-butyl)phenol in quantitative yield as a colorless oil after a workup involving washing with aqueous sodium thiosulfate (B1220275) and brine, followed by drying and concentration under reduced pressure.

Methodologies for Introducing the Para-tert-Butyl Group onto the Phenoxy Moiety

In the synthesis of this compound, the para-tert-butyl group is typically already present in the starting phenolic precursor, 4-tert-butylphenol. This commercially available starting material is synthesized industrially by the Friedel-Crafts alkylation of phenol with isobutylene (B52900). This reaction is catalyzed by a strong acid, such as sulfuric acid or an acidic ion-exchange resin. The para-substituted product is favored over the ortho-isomer due to steric hindrance.

The reaction involves the protonation of isobutylene to form the stable tert-butyl carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with phenol. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The bulky tert-butyl group preferentially attacks the para position, minimizing steric clash with the hydroxyl group.

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time for both the etherification and hydrolysis steps.

For the Williamson ether synthesis step, the choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases like sodium hydride can be used to ensure complete deprotonation of the phenol, but milder bases like potassium carbonate are often sufficient and easier to handle. google.com The solvent should be able to dissolve both the phenoxide and the alkylating agent. Aprotic polar solvents like DMF or acetone (B3395972) are commonly used. The reaction temperature is typically kept moderate, often at room temperature or with gentle heating, to avoid side reactions. google.com

For the hydrolysis of the ester intermediate, a mixture of an alcohol (like methanol or ethanol) and an aqueous base (like sodium hydroxide or potassium hydroxide) is typically used. google.com The reaction is often heated to reflux to ensure complete conversion. scbt.comgoogle.com The concentration of the base and the reaction time are important factors to control to prevent any potential degradation of the product.

Below is a table summarizing typical reaction conditions for the key synthetic steps, compiled from general procedures for similar compounds.

| Step | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ortho-bromination | 4-tert-butylphenol, Bromine | - | Chloroform/Carbon tetrachloride | 0 | 2 | >95 |

| Etherification | 2-Bromo-4-tert-butylphenol, Sodium chloroacetate | Sodium Hydroxide | Ethanol/Water | 102 (Reflux) | 5 | 75-90 (for analogous systems) scbt.com |

| Hydrolysis | Ethyl (2-bromo-4-tert-butylphenoxy)acetate | Sodium Hydroxide | Methanol/Water | Reflux | 12 | >90 (for analogous systems) google.com |

Note: The yields provided are for analogous systems and may vary for the specific synthesis of this compound.

Advanced Purification Techniques in the Synthesis of Halogenated Aryloxyacetic Acids

The purification of the final product, this compound, is essential to remove any unreacted starting materials, by-products from side reactions, and residual solvents. Standard purification techniques include recrystallization and chromatography.

Recrystallization is a common and effective method for purifying solid carboxylic acids. epa.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For phenoxyacetic acids, common recrystallization solvents include ethanol, or a mixture of ethanol and water. google.com The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly. The purified crystals are then collected by filtration.

Acid-base extraction is a useful technique to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product will be deprotonated and move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be collected by filtration.

For more challenging separations, chromatographic techniques can be employed. While less common for large-scale purification of the final acid due to cost, column chromatography can be used to purify the ester intermediate before hydrolysis.

Solid-phase extraction (SPE) is an advanced purification technique that can be used for the cleanup of phenoxyacetic acids from complex matrices. This method utilizes a solid sorbent to selectively retain the target compound or impurities. For instance, SPE cartridges with specific functionalities can be designed to bind the halogenated aryloxyacetic acid, which can then be eluted with a suitable solvent.

Furthermore, specialized techniques such as hollow fiber supported liquid membrane extraction have been explored for the selective extraction and cleanup of phenoxy acid herbicides from environmental samples. This method involves the use of a porous hollow fiber membrane impregnated with an organic solvent containing a carrier, which facilitates the transport of the analyte from the sample into a receiving phase within the fiber. nih.gov While primarily an analytical technique, the principles can be adapted for small-scale purification.

Chemical Reactivity and Transformations of 2 Bromo 4 Tert Butylphenoxy Acetic Acid

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most reactive sites in the molecule, readily undergoing a variety of transformations to form esters, amides, and other acid derivatives. These reactions are fundamental in altering the molecule's polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through several methods, including Fischer esterification with an alcohol under acidic catalysis, or by alkylation of the carboxylate salt. The use of alkylating agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) or 4-t-butylbenzyl bromide in the presence of a non-nucleophilic base provides an efficient route to the corresponding esters under mild conditions. nih.govd-nb.info For instance, reaction with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst can yield the tert-butyl ester, a derivative often used to temporarily protect the carboxylic acid functionality. chemicalbook.com

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, as amines are not reactive enough to displace the hydroxyl group directly. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which facilitate amide bond formation. thermofisher.com A specific example of an amide derivative is (2-bromo-4-tert-butyl-phenoxy)-acetic acid hydrazide, formed by reacting the acid or its ester with hydrazine. chemicalbook.com

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(2-Bromo-4-tert-butylphenoxy)ethanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

The table below summarizes these key derivatization reactions.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Methyl (2-Bromo-4-tert-butylphenoxy)acetate |

| Esterification | tert-Butyl bromoacetate (B1195939) | tert-Butyl Ester | tert-Butyl (2-Bromo-4-tert-butylphenoxy)acetate guidechem.comchemicalbook.com |

| Amidation | Amine (e.g., Morpholine), DCC | Amide | (2-Bromo-4-tert-butylphenoxy)-N-morpholinoethanone bohrium.com |

| Amidation | Hydrazine | Hydrazide | (2-Bromo-4-tert-butyl-phenoxy)-acetic acid hydrazide chemicalbook.com |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | 2-(2-Bromo-4-tert-butylphenoxy)ethanol |

Aromatic Substitution Reactions on the Phenoxy Ring

The reactivity of the aromatic ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents: the bromo group, the tert-butyl group, and the acetoxy ether linkage (-OCH₂COOH).

Electrophilic Aromatic Substitution: The ether linkage is an activating group and directs incoming electrophiles to the ortho and para positions. The tert-butyl group is also activating and ortho, para-directing. The bromo substituent is deactivating but ortho, para-directing. chegg.com In (2-Bromo-4-tert-butylphenoxy)acetic acid, the positions ortho and para to the strongly activating ether group are already occupied by the bromo and tert-butyl groups, respectively. Further electrophilic substitution would have to occur at the positions ortho to the bromo or tert-butyl groups. However, these positions are sterically hindered by the adjacent bulky tert-butyl group and electronically deactivated by the bromo substituent, making further electrophilic substitution challenging under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group on the aromatic ring. nih.gov The phenoxy ring of this compound lacks the necessary strong electron-withdrawing groups to facilitate SNAr reactions under typical conditions. Therefore, direct displacement of substituents on the ring by nucleophiles is not a favored reaction pathway.

Transformations Involving the Bromo Substituent

The bromo substituent is a key functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various cross-coupling reactions. youtube.com This allows for the substitution of the bromine atom with a wide array of organic fragments.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to biphenyl (B1667301) derivatives. tcichemicals.com

Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl group at the position of the bromine atom.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, yielding N-aryl products.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of an aryl-alkyne.

The table below illustrates potential products from these versatile coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Base System | Resulting Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-tert-butylphenoxy)acetic acid |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (4-tert-Butyl-2-vinylphenoxy)acetic acid derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | (4-tert-Butyl-2-(dialkylamino)phenoxy)acetic acid |

| Sonogashira Coupling | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | (4-tert-Butyl-2-alkynylphenoxy)acetic acid |

Nucleophilic Displacement: Direct displacement of the aromatic bromine by a nucleophile is generally difficult for the reasons mentioned in section 3.2. nih.gov Such transformations would require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are not typically favored for this substitution pattern.

Reactivity and Stability of the tert-Butyl Group

The tert-butyl group is a large, sterically bulky alkyl group that is chemically robust under most reaction conditions. Its primary role in the molecule is often steric, influencing the regioselectivity of reactions on the aromatic ring and potentially shielding adjacent functional groups.

Stability: The tert-butyl group is stable to a wide range of reagents, including many acids, bases, oxidants, and reductants that would transform other parts of the molecule. This inertness makes it a reliable bulky substituent in multi-step syntheses. The stability is attributed to the strong carbon-carbon single bonds and the absence of hydrogen atoms on the quaternary carbon, which prevents many common elimination and oxidation pathways.

Reactivity: The C-C bonds of the tert-butyl group are generally unreactive. Cleavage of the tert-butyl group (dealkylation) from the aromatic ring is possible but typically requires harsh conditions, such as treatment with strong Brønsted or Lewis acids at elevated temperatures, in a reversal of its installation via a Friedel-Crafts alkylation reaction. Under the conditions used for derivatizing the carboxylic acid or transforming the bromo substituent, the tert-butyl group remains intact. Its steric bulk can, however, influence the rate and outcome of reactions at the nearby bromo and ether functionalities. stackexchange.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Tert Butylphenoxy Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Bromo-4-tert-butylphenoxy)acetic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring, namely the bromine atom, the tert-butyl group, and the oxyacetic acid side chain.

The aromatic region would likely display a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton ortho to the bromine atom is expected to be the most deshielded. The methylene (B1212753) protons of the acetic acid group would appear as a singlet, shifted downfield due to the adjacent oxygen atom. The nine equivalent protons of the tert-butyl group would present as a sharp singlet further upfield. A broad singlet corresponding to the acidic proton of the carboxylic acid would also be anticipated, the position of which can be highly variable and dependent on concentration and solvent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.6 | Multiplet | 3H |

| Methylene (-O-CH₂-) | ~4.7 | Singlet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. It is expected to show 10 distinct signals, as some carbon atoms are chemically equivalent. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the bromine will be shifted to a higher field compared to the others due to the heavy atom effect. The methylene carbon and the carbons of the tert-butyl group will appear at the most upfield positions.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-Br) | 115 - 120 |

| Aromatic (C-H & C-C(CH₃)₃) | 110 - 145 |

| Methylene (-O-CH₂-) | 65 - 70 |

| Quaternary tert-Butyl (-C(CH₃)₃) | 30 - 35 |

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₅BrO₃), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group, the cleavage of the ether bond, and the loss of the tert-butyl group.

Predicted HRMS Fragmentation Data

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 287/289 | [M]⁺ Molecular ion |

| 228/230 | [M - COOH]⁺ |

| 213/215 | [M - COOH - CH₃]⁺ |

| 157 | [M - Br - COOH]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups. For comparison, the NIST WebBook provides a reference spectrum for the related compound (4-tert-butylphenoxy)acetic acid. nist.gov

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which typically participates in hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic groups (methylene and tert-butyl) would appear in the 2850-3100 cm⁻¹ region. A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid carbonyl group. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ range. The presence of the bromine substituent may give rise to a weak absorption in the lower wavenumber region (fingerprint region).

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 2850 - 3100 | C-H Stretch | Aromatic, Methylene, tert-Butyl |

| 1700 - 1730 | C=O Stretch (strong) | Carboxylic Acid |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Ether, Carboxylic Acid |

Computational and Theoretical Chemistry Studies on 2 Bromo 4 Tert Butylphenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (2-Bromo-4-tert-butylphenoxy)acetic acid. By solving the Schrödinger equation for the molecule, DFT methods can determine the distribution of electrons and the energies of molecular orbitals.

Electronic Structure and Reactivity: The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide valuable parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These parameters help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks. For instance, studies on similar phenolic compounds have shown that the electron density is often localized on the oxygen atoms and the aromatic ring, influencing their interaction with other chemical species. nih.govmdpi.com

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the HOMO is likely to be concentrated on the phenoxy ring and the carboxyl group, while the LUMO may be distributed over the aromatic system and the bromine atom.

Illustrative Data from a Related Compound: While specific data for this compound is not readily available in published literature, a study on a related compound, 2-(4-Cyanophenylamino) acetic acid, calculated the HOMO-LUMO energies to be -6.2056 eV and -1.2901 eV, respectively. nih.gov This indicates the potential for charge transfer within the molecule. nih.gov Similar calculations for this compound would provide analogous insights into its electronic behavior.

Table 1: Calculated Electronic Properties of a Related Phenoxyacetic Acid Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2056 eV |

| LUMO Energy | -1.2901 eV |

| Energy Gap | 4.9155 eV |

Data derived from a study on 2-(4-Cyanophenylamino) acetic acid for illustrative purposes. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and to map the potential energy surface associated with its rotations around single bonds.

Methodology: This is typically achieved by systematically rotating the rotatable bonds, such as the C-O bond of the ether linkage and the C-C bond of the acetic acid side chain, and calculating the corresponding energy at each step. This process generates a potential energy surface (PES) scan, which reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Computational studies on other phenoxyacetic acid derivatives have successfully used this approach to identify the most stable molecular geometries. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and for the structural characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated chemical shifts, when compared with experimental data, can help in assigning the signals to specific atoms in the molecule and confirming its structure. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the ether oxygen, as well as the electron-donating nature of the tert-butyl group.

IR Frequencies: Theoretical calculations of vibrational frequencies (Infrared and Raman) are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations. These calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific functional groups, such as the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether, and the various vibrations of the substituted benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value Range |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 170-180 ppm |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

| ¹H NMR | Carboxylic Acid Proton | 10-13 ppm |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-) | 4.5-5.0 ppm |

| IR | Carbonyl Stretch (C=O) | 1700-1750 cm⁻¹ |

| IR | C-O-C Ether Stretch | 1200-1300 cm⁻¹ |

These are typical ranges and would require specific calculations for this compound.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a larger ensemble of molecules, providing insights into intermolecular interactions and the properties of the compound in the solution phase. uq.edu.au

Simulation Setup: An MD simulation would typically involve placing a number of this compound molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical energy functions and parameters. The system is then allowed to evolve over time by solving Newton's equations of motion.

Investigating Intermolecular Interactions: Analysis of the simulation trajectory can reveal the nature and strength of intermolecular interactions. For this compound in an aqueous solution, key interactions would include hydrogen bonding between the carboxylic acid group and water molecules, as well as hydrophobic interactions involving the tert-butyl group and the phenyl ring. The simulations can quantify these interactions, for instance, by calculating the radial distribution functions between different atomic groups.

Solution-Phase Behavior: MD simulations can also be used to study how the molecule influences the structure and dynamics of the surrounding solvent. Furthermore, properties such as the diffusion coefficient and the solvation free energy can be calculated, providing a more complete picture of the compound's behavior in a realistic environment. This information is crucial for understanding its solubility and transport properties.

Exploration of Biological Relevance and Mechanistic Insights for Phenoxyacetic Acid Derivatives

Investigating the Influence of Halogenation and Alkyl Substitution on Molecular Interactions within Biological Systems

The biological activity and molecular interactions of phenoxyacetic acid derivatives are significantly influenced by the nature, position, and number of substituents on the aromatic ring. Halogenation and alkyl substitution, in particular, can profoundly alter the compound's physicochemical properties, such as lipophilicity, electronic charge distribution, and steric profile, which in turn dictates its interaction with biological targets. mdpi.comresearchgate.net

Halogen atoms, such as bromine and chlorine, are highly electronegative and can modify the electronic structure of the phenoxyacetic acid molecule. mdpi.com This alteration can influence the compound's ability to form hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with receptor sites. For instance, studies on chloroderivatives of phenoxyacetic acid have shown that the number and position of chlorine atoms on the aromatic ring affect the compound's reactivity and biological effects. mdpi.comresearchgate.net The presence of a halogen can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and access intracellular targets. Furthermore, the position of the halogen is critical; for example, in a series of halogenated steroids, a fluorine atom in the meta position of an acetoxyphenyl substituent improved binding activity to the progesterone receptor compared to substitutions at the ortho and para positions. nih.gov

Alkyl groups, such as the tert-butyl group, are bulky and lipophilic. The primary influence of a large alkyl group is steric. The size and shape of the tert-butyl group can either facilitate a better fit into a specific binding pocket or, conversely, cause steric hindrance that prevents binding. This steric bulk can confer selectivity for certain receptors over others. For example, 2,4-di-tert-butylphenol (2,4-DTBP), a related phenolic compound, is known for a wide range of bioactivities, and its lipophilic nature, conferred by the two tert-butyl groups, is crucial for its interactions within biological systems. nih.govresearchgate.net The combination of a halogen (bromo group at position 2) and a bulky alkyl group (tert-butyl at position 4) in "(2-Bromo-4-tert-butylphenoxy)acetic acid" creates a unique electronic and steric profile that determines its specific molecular interactions and subsequent biological relevance.

In Vitro Studies on Specific Biochemical Pathways Modulated by Phenoxyacetic Acid Derivatives

In vitro studies have revealed that phenoxyacetic acid derivatives can modulate a variety of biochemical pathways, contributing to their diverse pharmacological effects. These compounds have been shown to interact with specific receptors and enzymes, initiating signaling cascades that lead to cellular responses.

One significant target identified for this class of compounds is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. nih.govresearchgate.netnih.gov FFA1 is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic β-cells that plays a role in amplifying glucose-stimulated insulin secretion. nih.govnih.gov Several phenoxyacetic acid derivatives have been synthesized and identified as potent FFA1 agonists. nih.govresearchgate.net Upon binding to FFA1, these derivatives can trigger downstream signaling pathways that enhance insulin release in a glucose-dependent manner, making them a subject of interest in metabolic disease research. nih.gov

Another area of investigation is the anti-proliferative activity of these derivatives, which involves the modulation of pathways central to cell growth and survival. mdpi.com For instance, some phenoxyacetamide derivatives have been found to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. mdpi.com Inhibition of PARP-1 in cancer cells, which often have compromised DNA repair mechanisms, can lead to cell death. mdpi.com Furthermore, studies on various cancer cell lines have shown that phenoxyacetic acid derivatives can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov These actions suggest interference with the intrinsic mitochondrial apoptotic pathway.

The table below summarizes the activity of selected phenoxyacetic acid derivatives on specific biochemical targets.

| Compound | Target/Pathway | Activity | Measured Value |

| Phenoxyacetic acid derivative 16 | Free Fatty Acid Receptor 1 (FFA1) | Agonist | 43.6 nM (EC50) nih.gov |

| Phenoxyacetic acid derivative 18b | Free Fatty Acid Receptor 1 (FFA1) | Agonist | 62.3 nM (EC50) researchgate.netnih.gov |

| Phenoxyacetamide derivative I | PARP-1 Inhibition | Inhibitor | 1.52 nM (IC50) mdpi.com |

Mechanistic Studies of Anti-proliferative Effects of Phenoxyacetic Acid Derivatives on Cell Lines (e.g., HepG2)

The anti-proliferative effects of phenoxyacetic acid derivatives have been investigated in several cancer cell lines, with a particular focus on the human hepatocellular carcinoma cell line, HepG2. mdpi.com Mechanistic studies reveal that these compounds can suppress cancer cell growth through the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

A study on novel semi-synthetic phenoxyacetamide derivatives demonstrated significant cytotoxic activity against HepG2 cells. mdpi.com The lead compound, referred to as "compound I," exhibited a potent effect with a half-maximal inhibitory concentration (IC50) of 1.43 µM, which was more potent than the standard chemotherapy drug 5-Fluorouracil (5-FU). mdpi.com

Further mechanistic investigation into "compound I" revealed its ability to induce apoptosis in HepG2 cells. Flow cytometry analysis showed that treatment with the compound led to a 24.5-fold increase in the total apoptotic cell population compared to untreated cells. mdpi.com The mechanism of apoptosis was found to involve both the intrinsic and extrinsic pathways, with the intrinsic (mitochondrial) pathway being dominant. This was evidenced by:

Modulation of Apoptotic Genes: A significant upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic gene Bcl-2. mdpi.com Studies on other compounds have shown this leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. nih.gov

Caspase Activation: The release of cytochrome c is a key step in activating the caspase cascade, including initiator caspase-9 and executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.gov

PARP-1 Inhibition: Molecular docking studies suggested that "compound I" binds effectively to and inhibits PARP-1, an enzyme involved in DNA repair. mdpi.com PARP-1 inhibition can exacerbate DNA damage and promote apoptosis.

In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest. Analysis showed that "compound I" induced an arrest at the G1/S phase, blocking the progression of HepG2 cells through the cell division cycle. mdpi.com

The table below presents the cytotoxic effects of selected phenoxyacetic acid derivatives on the HepG2 cell line.

| Compound | Cell Line | Activity | IC50 Value |

| Phenoxyacetamide derivative I | HepG2 | Cytotoxic | 1.43 µM mdpi.com |

| Phenoxyacetamide derivative II | HepG2 | Cytotoxic | 6.52 µM mdpi.com |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | Cytotoxic | 6.9 ± 0.7 µM mdpi.com |

| 5-Fluorouracil (Reference Drug) | HepG2 | Cytotoxic | 5.32 µM mdpi.com |

Receptor-Ligand Binding Studies and Methodologies for Biological Target Identification (Non-Clinical Focus)

Identifying the specific biological targets of phenoxyacetic acid derivatives is crucial for understanding their mechanism of action. Receptor-ligand binding studies are a cornerstone of this process, providing quantitative measures of the interaction between a compound (ligand) and its molecular target (receptor). These studies are typically conducted in a non-clinical, research-focused setting.

The primary goal of these assays is to determine the binding affinity, which describes the strength of the interaction. vanderbilt.edu This is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding. vanderbilt.educore.ac.uk

Several methodologies are employed for this purpose:

Radioligand Binding Assays: This is a classic and widely used technique. It involves using a radioactively labeled version of a known ligand to bind to a receptor. core.ac.uk A test compound, such as a phenoxyacetic acid derivative, is then introduced to compete with the radioligand for the binding site. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be calculated. core.ac.uk This method has been instrumental in identifying sigma receptors as targets for various ligands. core.ac.uk

Fluorescence-Based Assays: These methods use fluorescent probes to monitor binding events. Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can detect changes in the molecular environment that occur upon ligand binding, allowing for the determination of binding affinity without the need for radioactivity. revvity.com

Molecular Docking: This is a computational approach used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com By simulating the interaction between the phenoxyacetic acid derivative and a potential protein target, researchers can estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com For example, molecular docking was used to show how a phenoxyacetamide derivative could fit within the binding site of the PARP-1 protein, supporting the experimental finding that it inhibits the enzyme. mdpi.com

Cell-Based Functional Assays: While not direct binding assays, these are crucial for target identification and validation. For instance, in the case of FFA1 agonists, researchers use cells engineered to express the receptor. nih.govresearchgate.net The functional response of the cells upon application of the compound (e.g., calcium mobilization or changes in cyclic AMP levels) is measured to determine the compound's potency (EC50). revvity.com This functional data complements direct binding information. nih.govresearchgate.net

These methodologies, often used in combination, provide a comprehensive picture of how a phenoxyacetic acid derivative interacts with its biological targets, guiding further drug development and mechanistic studies. vanderbilt.educore.ac.uk

General Structure-Activity Relationship (SAR) Principles Derived from Halogenated Phenoxyacetic Acid Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For halogenated phenoxyacetic acid analogues, several general principles have been derived.

Influence of Halogen Position and Number: The location and number of halogen substituents on the phenyl ring are critical determinants of activity. mdpi.comresearchgate.net Studies on various classes of compounds have shown that altering the substitution pattern can dramatically change receptor binding affinity and biological response. nih.govnih.gov For instance, with dihalogenated phenylethanolamines, 2,5-dihalogenated derivatives were found to be more potent beta-receptor blockers than 2,4-dihalogenated or 3,4-dihalogenated compounds. nih.gov This highlights that specific positions on the aromatic ring are more sensitive to substitution and play a more significant role in the ligand-receptor interaction.

Role of Halogen Type: The nature of the halogen itself (e.g., fluorine, chlorine, bromine) influences activity through its unique combination of size, electronegativity, and lipophilicity. While a comprehensive SAR for "this compound" is not detailed in the available literature, broader principles suggest that substituting one halogen for another can fine-tune a compound's properties. For example, bromine is larger and more lipophilic than chlorine, which can lead to different binding interactions and pharmacokinetic properties.

Stereochemistry: For derivatives with a chiral center, the stereochemistry can be paramount. In a series of phenoxyacetamide inhibitors, the chirality of the carbon adjacent to the phenoxide group had a significant impact on activity, while the chirality of a more distant benzylic center was less influential. nih.gov This indicates that the three-dimensional arrangement of atoms in close proximity to the core pharmacophore is essential for proper orientation within the receptor's binding site.

Synthetic Utility of 2 Bromo 4 Tert Butylphenoxy Acetic Acid As a Building Block

Precursor in the Synthesis of Biologically Relevant Heterocyclic Systems (e.g., Thiazole (B1198619) Derivatives)

The structure of (2-Bromo-4-tert-butylphenoxy)acetic acid makes it an ideal starting material for the synthesis of various heterocyclic compounds, particularly thiazole derivatives, which are known for their wide range of biological activities. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. youtube.com

While this compound is not an α-haloketone itself, it can be readily converted into one. The carboxylic acid functionality can be transformed into a variety of other functional groups. For instance, conversion to an acid chloride followed by reaction with diazomethane (B1218177) and subsequent treatment with HBr would yield the corresponding α-bromoketone. This intermediate can then be reacted with a thioamide to construct the desired thiazole ring.

The general synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of Thiazole Derivatives from this compound

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of α-Diazoketone: The activated acid derivative reacts with diazomethane (CH₂N₂) to form an α-diazoketone.

Formation of α-Haloketone: The α-diazoketone is treated with a hydrohalic acid, such as hydrobromic acid (HBr), to produce the corresponding α-bromoketone.

Hantzsch Thiazole Synthesis: The resulting α-bromoketone is cyclized with a thioamide (R-CSNH₂) to yield the target thiazole derivative.

The substituents on the final thiazole product can be varied by choosing different thioamides in the final step, allowing for the creation of a library of compounds for biological screening. The presence of the 2-bromo-4-tert-butylphenoxy moiety is anticipated to impart specific steric and electronic properties to the final molecules, potentially influencing their biological activity. Thiazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govyoutube.com

Application in the Construction of Complex Organic Scaffolds for Medicinal Chemistry Research

The phenoxyacetic acid scaffold is a well-established pharmacophore found in a variety of clinically important drugs. nih.gov For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure of this compound provides a foundation upon which more complex and medicinally relevant scaffolds can be built.

The carboxylic acid group serves as a key handle for derivatization. It can be readily converted into amides, esters, and other functional groups, allowing for the introduction of diverse substituents. jocpr.com This versatility is crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

The bromine atom on the aromatic ring is another valuable functional group for synthetic elaboration. It can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the connection of the phenoxyacetic acid core to other aromatic or aliphatic fragments. This approach allows for the construction of large and complex molecules with a high degree of structural diversity.

The tert-butyl group, while seemingly a simple alkyl substituent, plays a crucial role in modulating the properties of the molecule. Its large steric bulk can influence the conformation of the molecule and its binding to biological targets. It can also improve the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation.

The combination of these three functional handles on a single molecule makes this compound a powerful tool for generating novel molecular scaffolds for drug discovery programs.

Utilization in Tandem Reactions and Multi-Component Processes

Tandem reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, solvent usage, and waste generation. frontiersin.orgnumberanalytics.com The functional groups present in this compound make it a potential substrate for such processes.

The carboxylic acid functionality is a key component in several well-known MCRs, including the Ugi and Passerini reactions. numberanalytics.comnih.gov In a Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to form a bis-amide. By employing this compound in a Ugi reaction, a diverse library of complex amides could be generated in a single step.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Potential Product from this compound |

| Ugi Reaction | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | Bis-amide incorporating the (2-Bromo-4-tert-butylphenoxy)acetyl moiety |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide with the (2-Bromo-4-tert-butylphenoxy)acetyl group |

| Biginelli Reaction | (After modification to an aldehyde) Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone with a (2-Bromo-4-tert-butylphenoxy) substituent |

Furthermore, the bromine atom on the aromatic ring opens up the possibility for tandem reactions that combine a cross-coupling step with another transformation. For example, a Suzuki coupling to introduce an alkenyl group could be followed by an intramolecular cyclization, all in a single pot, to generate complex heterocyclic systems. The development of such tandem processes using this compound as a starting material could significantly streamline the synthesis of complex target molecules.

Development of Novel Reagents or Catalysts Incorporating the Phenoxyacetic Acid Moiety

The unique structure of this compound also suggests its potential use in the development of novel reagents or catalysts. The phenoxyacetic acid moiety can act as a bidentate ligand, coordinating to metal centers through the ether oxygen and the carboxylate group. The steric and electronic properties of this ligand can be fine-tuned by the substituents on the aromatic ring.

The bulky tert-butyl group can create a specific steric environment around a metal center, which can be exploited to control the selectivity of catalytic reactions. The bromine atom can be used to further modify the electronic properties of the ligand or as a point of attachment to a solid support for the development of recyclable catalysts.

For instance, a chiral derivative of this compound could be synthesized and used as a ligand in asymmetric catalysis. The well-defined steric environment created by the tert-butyl group and the chiral center could lead to high enantioselectivities in a variety of transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions.

Moreover, the entire molecule could be used as a building block for the synthesis of more complex ligands or organocatalysts. The combination of the rigid aromatic core, the flexible acetic acid side chain, and the strategically placed functional groups provides a rich platform for the design of new chemical tools for organic synthesis.

Analysis of Relevant Patent Literature for Synthetic Innovations and Academic Implications

Review of Patent Applications Citing Synthetic Routes or Applications of (2-Bromo-4-tert-butylphenoxy)acetic acid and its Analogues

A comprehensive review of patent literature indicates that the synthesis of phenoxyacetic acid derivatives is a well-established field, driven by their diverse applications in agriculture and pharmaceuticals. The primary synthetic route described in numerous patents is the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid or its ester in the presence of a base.

For the synthesis of this compound, this would involve the reaction of 2-Bromo-4-tert-butylphenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. Patent documents like CN103058855A describe a general method for synthesizing phenoxyacetic acid derivatives by reacting a phenol salt with a chloroacetic acid salt in a solvent, followed by acidification google.com. This general procedure is applicable to a wide range of substituted phenols.

While a patent specifically for this compound is not identified, the synthesis of its precursors and related analogues is documented. For instance, a French patent, FR2612179A1, describes the use of 4-bromo-2-tert-butylphenol as a starting material for the synthesis of 2-tert-butyl-4-methoxyphenol, indicating the commercial availability and utility of the key precursor for the title compound google.com.

Patents for analogues, such as those for substituted indoline derivatives as dengue viral replication inhibitors, utilize bromo-phenylacetic acid derivatives in their syntheses, highlighting the role of such compounds as important intermediates in the development of novel therapeutic agents googleapis.com. Furthermore, patents for phenoxyacetic acid derivatives with herbicidal activity are prevalent, suggesting a potential application for halogenated phenoxyacetic acids google.com.

A summary of relevant patent literature for analogous compounds is presented in the table below:

| Patent/Reference | Key Innovation/Application | Relevance to this compound |

| CN103058855A | General method for synthesizing phenoxyacetic acid derivatives via reaction of a phenol salt and a chloroacetic acid salt. google.com | Provides a likely and established synthetic route. |

| FR2612179A1 | Use of 4-bromo-2-tert-butylphenol as a synthetic precursor. google.com | Confirms the industrial relevance of the key starting material. |

| EP 3630724 B1 | Use of bromo-phenylacetic acid derivatives as intermediates for antiviral agents. googleapis.com | Suggests a potential application of the title compound in medicinal chemistry. |

| EP0003586A1 | Describes the preparation and use of phenoxyacetic acid derivatives as herbicides. google.com | Indicates a potential application in the agrochemical sector. |

Identification of Novel Chemical Transformations and Uses Highlighted in Patent Disclosures

Patent literature often showcases novel chemical transformations aimed at improving yield, purity, and environmental safety of synthetic processes. For phenoxyacetic acid derivatives, innovations often revolve around reaction conditions, catalyst use, and purification methods. For instance, US patent application US20090247781A1 details an improved process for the preparation of substituted 2-(4-carbonylmethoxy-2,5-disubstituted-phenyloxy)-acetaldehydes, which are derivatives of phenoxyacetic acids google.com. While not directly related to the title compound, this patent highlights the ongoing effort to refine the synthesis of this class of molecules for industrial-scale production.

The uses of phenoxyacetic acid derivatives disclosed in patents are broad. As mentioned, a significant application is in the agrochemical industry as herbicides google.com. In the pharmaceutical sector, these compounds are explored for a variety of therapeutic applications. A recent 2024 publication highlights the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications mdpi.com. This suggests that this compound could be investigated for similar activities.

The table below summarizes novel transformations and uses for analogous compounds found in patent literature:

| Transformation/Use | Description | Potential Relevance for this compound |

| Improved Industrial Synthesis | Patents often focus on optimizing reaction conditions for large-scale production, including solvent choice and catalyst systems to improve efficiency and reduce waste. google.com | Methodologies could be adapted for the efficient synthesis of the title compound. |

| Antiviral Agents | Bromo-substituted phenylacetic acids have been used as building blocks for complex molecules with antiviral properties. googleapis.com | The title compound could serve as a valuable intermediate for novel drug discovery. |

| Anti-inflammatory Agents | Phenoxyacetic acid derivatives are being explored as selective COX-2 inhibitors. mdpi.com | The specific substitution pattern of the title compound may confer interesting biological activity. |

| Herbicides | The phenoxyacetic acid scaffold is a well-known active component in many commercial herbicides. google.com | The title compound could be screened for potential herbicidal activity. |

Academic Implications of Patented Methodologies and Compound Applications for Future Research Directions

The methodologies and applications found in the patent literature for phenoxyacetic acid derivatives have significant implications for academic research. Patented synthetic routes, often optimized for cost-effectiveness and scalability, can provide academic researchers with practical and efficient methods for synthesizing novel compounds for their studies. The exploration of greener synthetic routes in patents, for example, can inspire academic research into more sustainable chemical processes.

The diverse biological activities of phenoxyacetic acid analogues reported in patents open up new avenues for academic investigation. For example, the use of a bromo-substituted phenylacetic acid derivative in a patent for dengue virus inhibitors could prompt academic researchers to synthesize and screen a library of related compounds, including this compound, for antiviral activity against a range of viruses googleapis.com.

Furthermore, the structure-activity relationships implicitly disclosed in patent applications can guide academic research in designing more potent and selective molecules. By analyzing the types of substitutions on the phenoxyacetic acid core that lead to specific biological effects, academic researchers can develop hypotheses for the design of new therapeutic agents or agrochemicals. A 2021 review article discusses the synthesis and pharmacological activities of various phenoxy acetamide derivatives, underscoring the rich and ongoing academic interest in this class of compounds nih.gov.

Future academic research could focus on:

Synthesis and Characterization: Developing and optimizing the synthesis of this compound and fully characterizing its physicochemical properties.

Biological Screening: Evaluating the compound for a wide range of biological activities, including as an antiviral, anti-inflammatory, and herbicidal agent, based on the applications of its analogues found in patent literature.

Medicinal Chemistry: Using this compound as a scaffold to synthesize a library of derivatives to explore structure-activity relationships and identify lead compounds for drug development.

Computational Studies: Employing molecular modeling and docking studies to predict the potential biological targets of this compound and to guide the design of more potent analogues.

Future Horizons: Charting the Course for this compound in Research and Development

As scientific inquiry delves deeper into the vast chemical space, the exploration of unique molecular scaffolds for novel applications continues to be a cornerstone of innovation. This compound, a compound with a distinct substitution pattern, stands as a molecule of interest for future research endeavors. This article explores the prospective research avenues for this compound, focusing on the design of new derivatives, in-depth mechanistic studies, integration into modern screening platforms, and the adoption of sustainable synthetic methodologies.

Q & A

Q. What synthetic routes are recommended for preparing (2-Bromo-4-tert-butylphenoxy)acetic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 4-tert-butylphenol followed by alkylation with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimal conditions include maintaining anhydrous conditions, controlled temperature (60–80°C), and inert atmosphere to minimize side reactions. Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures improves purity . Analogous methods for brominated aryl acetic acids (e.g., coupling with diazinan-5-ylidene moieties) suggest catalytic Pd-mediated cross-coupling as an alternative .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at C4, bromine at C2) .

- HPLC/GC : For assessing purity (>97% by area normalization) and detecting trace by-products .

- Melting Point Analysis : Consistency with literature values (e.g., 150–160°C) indicates crystallinity and purity .

- FT-IR : Confirmation of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in further derivatization?

The tert-butyl group at C4 creates steric bulk, reducing accessibility to the ortho-bromo site. This hinders nucleophilic substitution at C2, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures for reactions like Suzuki couplings. Computational modeling (DFT) can predict steric effects on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Cross-validation using complementary techniques is essential:

- Single-Crystal X-ray Diffraction : Definitive structural confirmation (e.g., bond angles, dihedral angles) .

- Isotopic Labeling : ²H or ¹³C labeling to verify coupling patterns in complex spectra.

- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR to ensure consistency across studies .

Q. What strategies mitigate by-product formation during synthesis, such as di-alkylated or debrominated impurities?

- Controlled Stoichiometry : Limit excess alkylating agents (e.g., chloroacetic acid) to prevent over-alkylation.

- Low-Temperature Bromination : Reduces radical side reactions (e.g., debromination).

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency and selectivity .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound, and how do they compare with experimental values?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) estimate pKa by modeling deprotonation energies. Experimental validation via potentiometric titration (cf. acetic acid pKa = 4.76) accounts for electron-withdrawing effects of bromine and tert-butyl groups. Discrepancies >0.5 units suggest recalibration of solvation models .

Q. How do solvent polarity and pH impact the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.